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Compound of Interest

Compound Name: 4-(Methoxymethyl)thiazole

Cat. No.: B15251082 Get Quote

A comprehensive review of in-silico studies on various thiazole scaffolds, highlighting their

interactions with key biological targets and potential as inhibitors in disease pathways.

This guide provides a comparative analysis of molecular docking studies conducted on various

thiazole derivatives, based on recent scientific literature. While specific data on "4-
(Methoxymethyl)thiazole" derivatives were not prominently available, this report synthesizes

findings on other functionally significant thiazole-based compounds. The aim is to offer

researchers and drug development professionals a consolidated view of the potential of the

thiazole moiety in designing targeted inhibitors. The data presented herein is collated from

multiple studies and focuses on the binding affinities and interaction patterns of these

compounds with protein targets implicated in cancer and infectious diseases.

Comparative Docking Performance of Thiazole
Derivatives
The following table summarizes the docking performance of various thiazole derivatives against

their respective biological targets. The docking scores, typically represented as binding

energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted

affinity of the ligand for the protein's binding site. Lower binding energy values and higher

scores generally suggest more favorable interactions.
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Thiazole
Derivative
Class

Target
Protein

PDB ID
Docking
Score/Bindi
ng Affinity

Key
Interactions

Reference

2,4-

Disubstituted

Thiazoles

Tubulin Not Specified

IC50 values

ranging from

3.35 ± 0.2 to

18.69 ± 0.9

μM for

cytotoxic

activity.

Compounds

5c, 7c, and

9a showed

remarkable

tubulin

polymerizatio

n inhibition

with IC50

values of

2.95 ± 0.18,

2.00 ± 0.12,

and 2.38 ±

0.14 μM,

respectively.

[1]

The studies

suggest

these

compounds

have a

promising

binding mode

within the

tubulin active

site.[1]

[1][2]

N-substituted

Thiazoles
FabH 3iL9

MolDock

scores

ranged from

-102.612 to

-144.236,

with 4-10

hydrogen

bonds.[3]

The docking

energy of the

ligands was

negative,

indicating

stable binding

interaction

between the

receptor and

the ligands.

[3]

[3]
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Thiazole-

Thiophene

Hybrids

Rab7b Not Specified

Compounds

9 and 11b

showed

promising

anticancer

activity with

IC50 values

of 14.6 ± 0.8

and 28.3 ±

1.5 µM,

respectively.

The

molecular

docking

analysis

predicted a

good fit into

the binding

site of Rab7b.

[4]

The

synthesized

compounds

are predicted

to fit into the

binding site of

the target

Rab7b.[4]

[4]

Thiazole-

Bearing

Thiophene

Derivatives

Not Specified Not Specified

Compounds

4b and 13a

exhibited

promising

antitumor

activity

against MCF-

7 breast

cancer cells

with IC50

values of

10.2 ± 0.7

and 11.5 ±

0.8 μM,

respectively.

[5]

Not detailed

in snippets.
[5]
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Alkyne

Containing

Thiazoles

Bacterial

DNA Gyrase

(GyrB)

1KZN Not Specified

A molecular

docking study

was

performed to

understand

the plausible

mechanism

of

antimicrobial

activity.[6]

[6]

Thiazole

Carboxamide

s

Cyclooxygen

ase (COX)
Not Specified

Compound

2h was the

most potent,

with an

inhibitory

activity

percentage at

5 µM

concentration

of 81.5%

against COX-

2 and 58.2%

against COX-

1.[7]

Not detailed

in snippets.
[7]

2-Hydrazinyl-

thiazolones

VEGFR-2 Not Specified Compound

4c was found

to be the

most active

derivative,

with an IC50

of 0.15 µM

against

VEGFR-2.[8]

Compound

4c exhibited

good binding

affinity in

molecular

docking

studies with

key proteins

like

aromatase,

EGFR,

[8]
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CDK2, and

Bcl-2.[8]

4-Substituted

Methoxybenz

oyl-Aryl-

Thiazoles

(SMART)

Tubulin Not Specified

These

compounds

bind potently

to the

colchicine-

binding site in

tubulin and

inhibit tubulin

polymerizatio

n.[9]

The

compounds

arrest cancer

cells in the

G2/M phase

of the cell

cycle and

induce

apoptosis.[9]

[9][10]

Phenyl-amino

Thiazoles
PI3K/mTOR Not Specified

Compound

3b was the

most potent

against all

tested cancer

cell lines,

exhibiting

lethal effects

against 36 of

them.[11]

The

development

of dual

PI3K/mTOR

inhibitors is a

promising

strategy in

cancer

treatment.[11]

[11]

Experimental Protocols: Molecular Docking
The in-silico molecular docking studies cited in this guide generally follow a standardized

workflow to predict the binding orientation and affinity of a ligand to a protein target. While

specific parameters may vary between studies, the core methodology remains consistent.

General Docking Protocol:

Protein Preparation: The three-dimensional structure of the target protein is obtained from

the Protein Data Bank (PDB). The protein is then prepared for docking by removing water

molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate

charges.
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Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical

drawing software and then converted to 3D structures. Energy minimization is performed on

the ligand structures to obtain a stable conformation.

Grid Generation: A binding site on the protein is defined, typically centered around the

location of a known co-crystallized ligand or a predicted active site. A grid box is generated to

encompass this binding site, defining the search space for the docking algorithm.

Molecular Docking: Docking is performed using specialized software such as Molegro Virtual

Docker or the GLIDE module of the Schrödinger Suite.[3][6] The software systematically

samples different conformations and orientations of the ligand within the defined grid box and

calculates the binding affinity for each pose using a scoring function.

Analysis of Results: The resulting docked poses are analyzed based on their docking scores

and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino

acid residues of the protein's active site. The pose with the most favorable score and

interactions is considered the most likely binding mode.

Visualizing the Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study, from initial

setup to final analysis.
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Caption: A generalized workflow for in-silico molecular docking studies.

Signaling Pathway Implication: PI3K/Akt/mTOR
Several of the reviewed thiazole derivatives have been investigated as inhibitors of the

PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The

diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them

as key therapeutic targets.
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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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